(3-Methylpiperidin-1-yl)(4-nitrophenyl)methanethione
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Overview
Description
(3-Methylpiperidin-1-yl)(4-nitrophenyl)methanethione is an organic compound with the molecular formula C13H16N2O2S It is a derivative of piperidine and nitrophenyl, featuring a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpiperidin-1-yl)(4-nitrophenyl)methanethione typically involves the reaction of 3-methylpiperidine with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3-Methylpiperidin-1-yl)(4-nitrophenyl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thione group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methylpiperidin-1-yl)(4-nitrophenyl)methanethione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methylpiperidin-1-yl)(4-nitrophenyl)methanethione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3-Methylpiperidin-1-yl)(4-nitrophenyl)methanone
- (4-Methyl-1-piperidinyl)(3-nitrophenyl)methanethione
- (4-(2-methylphenyl)-1-piperazinyl)(4-nitrophenyl)methanethione
Uniqueness
(3-Methylpiperidin-1-yl)(4-nitrophenyl)methanethione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H16N2O2S |
---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
(3-methylpiperidin-1-yl)-(4-nitrophenyl)methanethione |
InChI |
InChI=1S/C13H16N2O2S/c1-10-3-2-8-14(9-10)13(18)11-4-6-12(7-5-11)15(16)17/h4-7,10H,2-3,8-9H2,1H3 |
InChI Key |
QSRLXVACMDPTSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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